An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dihydroxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol found in marine red algae, such as Polysiphonia morrowii and Polysiphonia urceolata.[1] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects.[2][3] Its potential as a therapeutic agent in various diseases, particularly those with an inflammatory or oxidative stress component, makes a thorough understanding of its physicochemical properties crucial for research and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-4,5-dihydroxybenzaldehyde, detailed experimental protocols, and a visualization of its key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4,5-dihydroxybenzaldehyde is presented below. It is important to note that experimental data for some properties are limited, and values for closely related isomers are often reported in the literature. Care has been taken to provide data specific to 3-Bromo-4,5-dihydroxybenzaldehyde where possible, with clear indications of predicted values or data from isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [4] |
| Molecular Weight | 217.02 g/mol | |
| CAS Number | 16414-34-9 | |
| Appearance | Solid | [5] |
| Boiling Point | 297.4ºC at 760mmHg (Predicted) | |
| Density | 1.901g/cm³ (Predicted) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[6] Solubility in other organic solvents has been studied for the related compound 3,5-Dibromo-4-hydroxybenzaldehyde, which is soluble in ethanol, n-propanol, acetonitrile, and N,N-dimethylformamide.[7] | [6][7] |
| pKa | No experimental data available. | |
| Melting Point | No experimental data available. The related compound 3,5-Dibromo-4-hydroxybenzaldehyde has a melting point of 181-185 °C.[8] | [8] |
Spectral Data
-
¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR spectra are available for the related compound 3-bromo-5-hydroxy-4-methoxybenzaldehyde.[9] For 3-bromo-4-hydroxybenzonitrile, ¹H NMR data is also available.[10]
-
Infrared (IR) Spectroscopy: IR spectra are available for various related brominated and hydroxylated benzaldehydes, such as 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3-bromobenzaldehyde, which can be used for comparative analysis of characteristic peaks.[11][12]
Experimental Protocols
Synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde
A representative synthesis of a brominated hydroxybenzaldehyde involves the bromination of a corresponding hydroxybenzaldehyde precursor. The following is a general protocol adapted from the synthesis of similar compounds.[13]
Materials:
-
3,4-dihydroxybenzaldehyde
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column (silica gel)
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in acetic acid in a round-bottom flask equipped with a stirrer.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture using a dropping funnel, while maintaining a constant temperature (e.g., 45°C).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Add saturated saline solution to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Isolation from Polysiphonia morrowii
3-Bromo-4,5-dihydroxybenzaldehyde can be isolated from its natural source, the red alga Polysiphonia morrowii. A general outline of the isolation process is as follows:[1]
Materials:
-
Dried Polysiphonia morrowii
-
80% aqueous methanol
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Extract the dried and ground algae with 80% aqueous methanol.
-
Perform a liquid-liquid partition of the crude methanol extract with chloroform to separate compounds based on polarity.
-
Subject the chloroform fraction to open column chromatography on silica gel.
-
Elute the column with a stepwise gradient of chloroform and methanol mixtures to isolate 3-Bromo-4,5-dihydroxybenzaldehyde.
Biological Assays
The following are summaries of common experimental protocols used to evaluate the biological activity of 3-Bromo-4,5-dihydroxybenzaldehyde.
Cell Viability (MTT) Assay: [2]
-
Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 3-Bromo-4,5-dihydroxybenzaldehyde for a specified period.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis: [3]
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, p-p65, p-IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA): [14]
-
Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., IL-6).
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants containing the cytokine to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength to quantify the cytokine concentration.
Signaling Pathways and Mechanisms of Action
3-Bromo-4,5-dihydroxybenzaldehyde exerts its biological effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
BDB has been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like BDB, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to their transcription.
Caption: The Nrf2/HO-1 antioxidant pathway activated by 3-Bromo-4,5-dihydroxybenzaldehyde.
NF-κB and MAPK Inflammatory Pathways
BDB has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In response to inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases like ERK, JNK, and p38, also plays a crucial role in regulating inflammation. BDB has been shown to suppress the phosphorylation of key components in both pathways.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by 3-Bromo-4,5-dihydroxybenzaldehyde.
Experimental Workflow for Solubility Determination
The determination of solubility is a fundamental experiment in physicochemical characterization. The following diagram illustrates a typical workflow for determining the solubility of a compound like 3-Bromo-4,5-dihydroxybenzaldehyde.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
3-Bromo-4,5-dihydroxybenzaldehyde is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide has summarized its key physicochemical characteristics, provided representative experimental protocols for its synthesis, isolation, and biological evaluation, and visualized its mechanisms of action through key signaling pathways. While further research is needed to fully elucidate all of its physicochemical properties with experimental data, the information presented here provides a solid foundation for researchers and drug development professionals working with this intriguing molecule.
References
- 1. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-bromo-4,5-dihydroxybenzaldehyde (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-4,5-dihydroxybenzaldehyde | 16414-34-9 [sigmaaldrich.com]
- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2973-77-5 CAS MSDS (3,5-Dibromo-4-hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]
- 10. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 12. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 13. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
